ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a bromoethyl group and an ethyl ester group, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoethylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxazole derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of oxazole-4-carboxylic acid derivatives.
Cyclization Reactions: The oxazole ring can be further functionalized through cyclization reactions, leading to the formation of more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted oxazole derivatives, while oxidation and reduction can lead to carboxylic acids or alcohols, respectively.
Scientific Research Applications
Ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The oxazole ring may also interact with biological targets, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-bromoacetate: This compound also contains a bromoethyl group but lacks the oxazole ring, making it less versatile in certain synthetic applications.
2-Bromoethyl methyl ether: This compound has a similar bromoethyl group but differs in its overall structure and reactivity.
Bromoethane: A simpler compound with a bromoethyl group, used primarily as an alkylating agent in organic synthesis.
The uniqueness of this compound lies in its combination of the bromoethyl group and the oxazole ring, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3/c1-2-12-8(11)6-5-13-7(10-6)3-4-9/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCIJJRRTCZHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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